2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzoxazole
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Overview
Description
2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzoxazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and biological research. The compound consists of a benzoxazole core linked to a piperazine ring, which is further connected to a pyrazolo[1,5-a]pyrazine moiety. This intricate structure endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzoxazole typically involves multi-step procedures. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressures, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . The amidoximes can then undergo cyclocondensation with trifluoroacetic anhydride or ethyl chloroformate to form the desired pyrazolo[1,5-a]pyrazine derivatives .
The benzoxazole core can be synthesized through cyclization reactions involving o-aminophenol and carboxylic acid derivatives under acidic conditions. The final step involves coupling the pyrazolo[1,5-a]pyrazine moiety with the benzoxazole core via a piperazine linker, typically using nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the aforementioned synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for carbonylation reactions, automated synthesis platforms for multi-step procedures, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the benzoxazole or pyrazolo[1,5-a]pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors or modulators of specific enzymes and receptors.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and other optical applications.
Industrial Applications: It can be utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function . This modulation can affect various biological pathways, making the compound useful for therapeutic applications and biological research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the pyrazolo[1,5-a]pyrazine core and exhibit similar biological activities.
Benzoxazole derivatives: Compounds with the benzoxazole core are known for their photophysical properties and applications in materials science.
Piperazine-linked heterocycles: These compounds have a piperazine linker and are used in medicinal chemistry for their ability to modulate biological targets.
Uniqueness
2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1,3-benzoxazole is unique due to its combination of the pyrazolo[1,5-a]pyrazine, piperazine, and benzoxazole moieties. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N6O |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H18N6O/c1-13-12-15-17(19-6-7-24(15)21-13)22-8-10-23(11-9-22)18-20-14-4-2-3-5-16(14)25-18/h2-7,12H,8-11H2,1H3 |
InChI Key |
NUGUHZXUJOVUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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